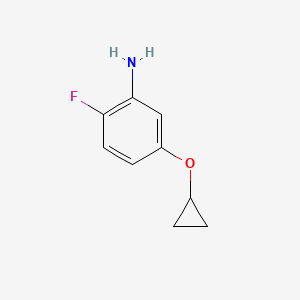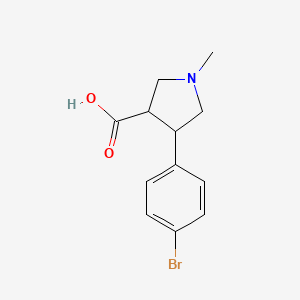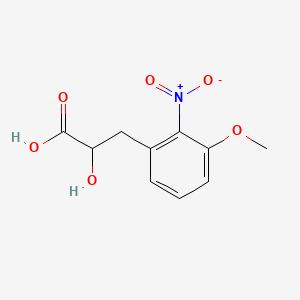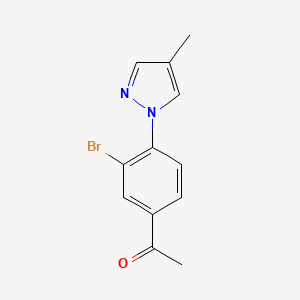![molecular formula C11H20ClNO2 B13550025 Methyl 7-aminospiro[3.5]nonane-2-carboxylate hydrochloride](/img/structure/B13550025.png)
Methyl 7-aminospiro[3.5]nonane-2-carboxylate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 7-aminospiro[3.5]nonane-2-carboxylate hydrochloride is a chemical compound with the molecular formula C11H19NO2·HCl and a molecular weight of 233.74 g/mol . It is a spiro compound, which means it has a unique structure where two rings are connected through a single atom. This compound is often used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-aminospiro[3.5]nonane-2-carboxylate hydrochloride typically involves the reaction of a spirocyclic ketone with an amine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 7-aminospiro[3.5]nonane-2-carboxylate hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents to facilitate the reaction .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may yield an alcohol derivative .
Applications De Recherche Scientifique
Methyl 7-aminospiro[3.5]nonane-2-carboxylate hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is used in the study of biological processes and pathways.
Industry: It is used in the production of various chemical products and materials.
Mécanisme D'action
The mechanism of action of Methyl 7-aminospiro[3.5]nonane-2-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to Methyl 7-aminospiro[3.5]nonane-2-carboxylate hydrochloride include:
- Methyl 2-aminospiro[3.5]nonane-7-carboxylate hydrochloride
- Methyl 2-aminospiro[3.5]nonane-2-carboxylate hydrochloride
Uniqueness
What sets this compound apart from these similar compounds is its specific structural configuration and the resulting chemical properties. This unique structure allows it to interact with different molecular targets and pathways, making it valuable for specific research applications .
Propriétés
Formule moléculaire |
C11H20ClNO2 |
|---|---|
Poids moléculaire |
233.73 g/mol |
Nom IUPAC |
methyl 7-aminospiro[3.5]nonane-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C11H19NO2.ClH/c1-14-10(13)8-6-11(7-8)4-2-9(12)3-5-11;/h8-9H,2-7,12H2,1H3;1H |
Clé InChI |
NRLJXAOWBBIWHV-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1CC2(C1)CCC(CC2)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R)-4-carbamoyl-2-[(2S)-2-(methylamino)propanamido]butanoic acid](/img/structure/B13549946.png)

![N-[[3-[4-(aminomethyl)triazol-1-yl]phenyl]methyl]-6-methyl-2,3-dihydro-1-benzothiophene-2-carboxamide;hydrochloride](/img/structure/B13549960.png)

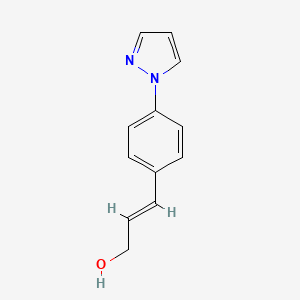
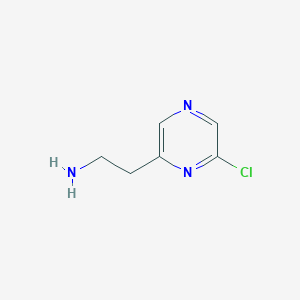

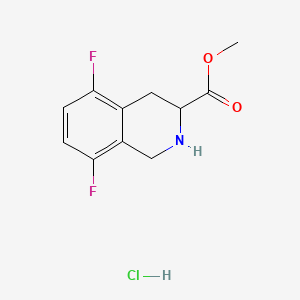
![Methyl 3-[5-(4-cyano-2-methylphenyl)-1,2,4-oxadiazol-3-yl]benzoate](/img/structure/B13549995.png)
